2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile
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Overview
Description
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a cyano group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up techniques would apply, including optimization of reaction conditions for yield and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Cyclization Reactions: The cyano group can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the thiazole ring relative to the pyridine ring.
Thiazolo[5,4-b]pyridines: These analogs also feature a thiazole ring fused to a pyridine ring but with different substitution patterns and potential biological activities.
Uniqueness
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and cyano substituents make it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications .
Properties
Molecular Formula |
C7H2BrN3S |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2BrN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
InChI Key |
CWZQCDZBHJAARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=N1)SC(=N2)Br)C#N |
Origin of Product |
United States |
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